REACTION_SMILES
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[Br:12][Br:13].[C:17]([OH:18])(=[O:19])[CH3:20].[CH:21]([Cl:22])([Cl:23])[Cl:24].[F:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11].[Na+:16].[OH-:15].[OH2:14]>>[F:1][c:2]1[cH:3][c:4]([NH2:5])[c:6]([Br:12])[cH:7][c:8]1[N+:9](=[O:10])[O-:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])c(F)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Type
|
product
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Smiles
|
Nc1cc(F)c([N+](=O)[O-])cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |